N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound characterized by its unique structure, which includes two benzodioxepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common approach is the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl with ethylamine, followed by cyclization and subsequent functional group modifications to introduce the carboxamide group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency. Purification processes such as recrystallization and chromatography are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and producing the desired effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
- N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide
Uniqueness
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its dual benzodioxepine rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H21NO5 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C20H21NO5/c1-13(14-3-5-16-18(11-14)24-8-2-7-23-16)21-20(22)15-4-6-17-19(12-15)26-10-9-25-17/h3-6,11-13H,2,7-10H2,1H3,(H,21,22) |
InChI Key |
WQODWKRYMDGNDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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